A Comprehensive Guide to the Synthesis and Characterization of 2-Methyl-2-phenylpropanehydrazide
A Comprehensive Guide to the Synthesis and Characterization of 2-Methyl-2-phenylpropanehydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-Methyl-2-phenylpropanehydrazide (CAS No: 5809-15-4).[1] This compound serves as a valuable intermediate in various domains of organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The guide outlines a robust, two-step synthetic pathway commencing from 2-Methyl-2-phenylpropanoic acid, proceeding through an ester intermediate, followed by hydrazinolysis. We present detailed, field-tested protocols for each synthetic step and for the subsequent analytical characterization of the final product using Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind critical experimental choices is explained, ensuring the protocols are self-validating and reproducible. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative and practical resource for the preparation and validation of 2-Methyl-2-phenylpropanehydrazide.
Introduction and Strategic Importance
2-Methyl-2-phenylpropanehydrazide, a derivative of 2-Methyl-2-phenylpropanoic acid, possesses a unique structural motif combining a sterically hindered quaternary carbon center, a phenyl ring, and a reactive hydrazide functional group. The hydrazide moiety (-CONHNH₂) is a versatile functional group in medicinal chemistry, often used as a precursor for synthesizing heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles, which are scaffolds in many biologically active molecules.[2][3] The parent acid, 2-Methyl-2-phenylpropanoic acid, is a known building block in the synthesis of antihistamines, such as Fexofenadine, highlighting the pharmaceutical relevance of this structural class.[4][5]
This guide provides an end-to-end workflow, from logical synthesis design to rigorous analytical confirmation, empowering researchers to produce and validate high-purity 2-Methyl-2-phenylpropanehydrazide for downstream applications.
Synthesis of 2-Methyl-2-phenylpropanehydrazide
The selected synthetic strategy is a reliable and scalable two-step process that prioritizes high yield and purity. The pathway involves the initial conversion of the parent carboxylic acid to its corresponding methyl ester, followed by nucleophilic acyl substitution with hydrazine hydrate.
Synthetic Workflow Overview
The overall process is visualized in the workflow diagram below, outlining the transformation from the starting material to the purified and characterized final product.
Caption: Synthetic and Analytical Workflow for 2-Methyl-2-phenylpropanehydrazide.
Step 1: Synthesis of Methyl 2-Methyl-2-phenylpropanoate
Principle: Fischer esterification is an acid-catalyzed equilibrium reaction. Using excess methanol as both reactant and solvent drives the equilibrium toward the ester product. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for attack by methanol.[6]
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Methyl-2-phenylpropanoic acid (10.0 g, 60.9 mmol).
-
Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with gentle swirling.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).
-
Upon completion, allow the mixture to cool to room temperature and reduce the volume of methanol to approximately 20 mL using a rotary evaporator.
-
Pour the concentrated residue into 100 mL of ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) to neutralize residual acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as a colorless to pale yellow oil.[6] The product is typically of sufficient purity for the next step.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| 2-Methyl-2-phenylpropanoic Acid | 164.20 | 10.0 g | 60.9 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |
| Expected Product | 178.23 | ~10.8 g (quant.) | 60.9 |
Step 2: Synthesis of 2-Methyl-2-phenylpropanehydrazide
Principle: This reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as methanol, forming the stable hydrazide product. The reaction is typically driven to completion by heating.[7]
Experimental Protocol:
-
Dissolve the crude Methyl 2-Methyl-2-phenylpropanoate (10.8 g, 60.6 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser.
-
Add hydrazine hydrate (~64% solution, 10 mL, approx. 200 mmol, >3 equivalents) dropwise to the stirred solution. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a fume hood.
-
Heat the mixture to reflux and maintain for 8-12 hours. The formation of a white precipitate may be observed as the reaction progresses. Monitor by TLC until the starting ester spot disappears.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold ethanol.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as white crystalline needles.
-
Dry the purified product in a vacuum oven at 40-50 °C.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| Methyl 2-Methyl-2-phenylpropanoate | 178.23 | 10.8 g | 60.6 |
| Hydrazine Hydrate (~64%) | 50.06 | 10 mL | ~200 |
| Ethanol | 46.07 | 80 mL | - |
| Expected Product | 178.23 | ~10.8 g (quant.) | 60.6 |
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Methyl-2-phenylpropanehydrazide.
-
Molecular Formula: C₁₀H₁₄N₂O[1]
-
Molecular Weight: 178.23 g/mol [8]
-
Appearance: White crystalline solid
-
CAS Number: 5809-15-4[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR provides information on the number of different proton environments and their connectivity. The chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and multiplicity reveals adjacent protons.[9]
Protocol: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for hydrazides as the N-H protons are more readily observed.
Expected Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | Broad Singlet | 1H | N -H | The amide proton is deshielded by the adjacent carbonyl group.[10] |
| ~7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons of the monosubstituted phenyl ring. |
| ~4.15 | Broad Singlet | 2H | -NH ₂ | Protons of the terminal amino group. |
| 1.45 | Singlet | 6H | -C(CH ₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet.[9][11] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR identifies the different carbon environments within the molecule.
Expected Spectral Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.5 | C =O | Carbonyl carbon of the amide group. |
| ~145.0 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the propyl group. |
| ~128.0 | Ar-C H (meta) | Meta-carbons of the phenyl ring. |
| ~126.5 | Ar-C H (para) | Para-carbon of the phenyl ring. |
| ~125.8 | Ar-C H (ortho) | Ortho-carbons of the phenyl ring. |
| ~45.0 | -C (CH₃)₂ | The central quaternary carbon. |
| ~25.5 | -C(C H₃)₂ | Equivalent methyl carbons. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.
Protocol: Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3310 & 3200 | N-H Stretching | -NH₂ and -NH | Asymmetric and symmetric stretching of the N-H bonds in the hydrazide group.[2][12] |
| 3060 & 3030 | C-H Stretching | Aromatic C-H | Characteristic stretching for sp² C-H bonds. |
| 2975 & 2870 | C-H Stretching | Aliphatic C-H | Asymmetric and symmetric stretching of the methyl C-H bonds. |
| ~1650 | C=O Stretching | Amide I | Strong absorption due to the carbonyl group of the hydrazide.[13] |
| ~1605 | N-H Bending | Amide II / -NH₂ Scissoring | Bending vibration of the N-H bonds.[12] |
| 1495 & 1450 | C=C Stretching | Aromatic Ring | Skeletal vibrations of the phenyl ring. |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.
Protocol: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
Expected Data (EI-MS):
| m/z | Ion | Rationale |
| 178 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₄N₂O. |
| 147 | [M - NHNH₂]⁺ | Loss of the hydrazinyl radical. |
| 119 | [C₉H₁₁]⁺ or [Ph-C(CH₃)₂]⁺ | Alpha-cleavage resulting in a stable tertiary carbocation. This is often a prominent peak.[14] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the bond to the quaternary carbon. |
Conclusion
This guide has detailed a reliable and well-documented pathway for the synthesis of 2-Methyl-2-phenylpropanehydrazide from its corresponding carboxylic acid. The causality-driven protocols for both the synthesis and the multi-technique characterization (NMR, IR, MS) provide a self-validating framework for producing and confirming this valuable chemical intermediate. By following the methodologies outlined herein, researchers can confidently prepare high-purity material for further investigation and application in drug discovery and advanced organic synthesis.
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